Butyrylcarnitine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Butyrylcarnitine (BC) is a molecule formed by the esterification of butyric acid with carnitine. Carnitine plays a crucial role in transporting fatty acids into the mitochondria, the cell's powerhouse, for energy production []. BC, however, has garnered interest in scientific research due to its potential effects beyond just fatty acid transport. Here's a breakdown of some key areas of investigation:

Butyrylcarnitine and Metabolic Regulation

BC might influence cellular metabolism through various mechanisms. Studies suggest it can activate AMP-activated protein kinase (AMPK), a critical regulator of energy balance []. AMPK activation promotes fatty acid oxidation and improves glucose uptake, potentially impacting conditions like metabolic syndrome and type 2 diabetes [].

Butyrylcarnitine and Neurological Function

Research is exploring the potential role of BC in neurological health. Some studies suggest it might have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease [, ]. However, more research is needed to understand the underlying mechanisms and confirm these findings.

Butyrylcarnitine and Neuromuscular Disorders

BC is being investigated for its effects on neuromuscular disorders like muscular dystrophy. Studies suggest it might improve muscle strength and function in animal models []. However, clinical trials are needed to determine its efficacy and safety in humans with these conditions.

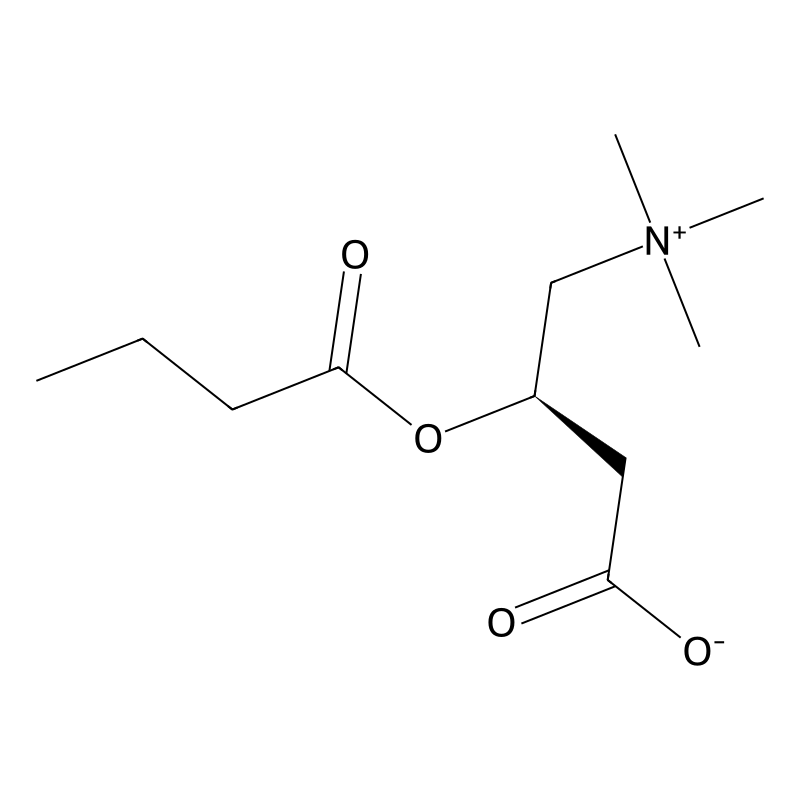

Butyrylcarnitine, also known as O-butanoyl-L-carnitine, is an acylcarnitine compound characterized by the presence of a butyric acid moiety attached to the carnitine molecule via an ester bond. Its chemical formula is C₁₁H₂₁NO₄, and it is categorized as an endogenous metabolite involved in fatty acid metabolism. Butyrylcarnitine is typically found in low concentrations in healthy individuals but can be elevated in certain metabolic disorders, particularly those involving short-chain acyl-CoA dehydrogenase deficiency. It is noted for being practically insoluble in water and exhibiting acidic properties .

- Transporting short-chain fatty acids: Its structure suggests a role in transporting butyryl groups (derived from butyric acid) within cells, potentially for energy production or ketone body synthesis [].

- Biomarker for metabolic disorders: Elevated butyrylcarnitine levels are observed in some inborn errors of metabolism, such as short-chain acyl-CoA dehydrogenase (SCAD) deficiency []. This suggests its potential as a biomarker for diagnosing these conditions.

Butyrylcarnitine plays a significant role in cellular energy metabolism by aiding in the transport of fatty acids into mitochondria, where they are oxidized for energy production. Elevated levels of butyrylcarnitine are associated with metabolic disorders such as short-chain acyl-CoA dehydrogenase deficiency, where its accumulation indicates impaired fatty acid oxidation. Furthermore, it has been implicated in various physiological processes, including modulation of inflammation and apoptosis .

Butyrylcarnitine can be synthesized through several methods:

- Chemical Synthesis: The compound can be synthesized by esterification of L-carnitine with butyric acid or its derivatives under acidic conditions.

- Biological Synthesis: In vivo synthesis occurs through the action of acyl-CoA synthetase and carnitine acyltransferases that facilitate the transfer of the butyryl group from butyryl-CoA to carnitine.

- Enzymatic Methods: Specific enzymes such as butyryl-CoA dehydrogenase can catalyze the formation of butyrylcarnitine from its precursors .

Butyrylcarnitine has several applications:

- Clinical Diagnostics: It serves as a biomarker for diagnosing metabolic disorders, particularly those involving fatty acid oxidation defects.

- Nutritional Supplement: Due to its role in energy metabolism, it is sometimes used as a dietary supplement to enhance athletic performance or support metabolic health.

- Research Tool: It is utilized in metabolic research to study fatty acid metabolism and related disorders .

Research has indicated that butyrylcarnitine interacts with various biological systems:

- Metabolic Pathways: It influences pathways related to energy production and lipid metabolism.

- Drug Interactions: Studies have shown that it may affect the pharmacokinetics of certain medications by modulating carnitine transport mechanisms.

- Disease Mechanisms: Elevated levels of butyrylcarnitine have been linked to specific metabolic disorders, prompting investigations into its role as a potential therapeutic target or diagnostic marker .

Butyrylcarnitine belongs to a broader class of acylcarnitines that share structural similarities but differ in their acyl chain lengths and biological functions. Below are some similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Acetylcarnitine | C₇H₁₃NO₃ | Shorter acyl chain; involved in energy metabolism |

| Propionylcarnitine | C₈H₁₅NO₄ | Intermediate in propionate metabolism |

| Isobutyryl-carnitine | C₈H₁₅NO₄ | Isomeric form; involved in branched-chain amino acid metabolism |

| Octanoylcarnitine | C₁₃H₂₅NO₄ | Longer acyl chain; associated with medium-chain fatty acid oxidation |

Uniqueness of Butyrylcarnitine

Butyrylcarnitine is unique due to its specific involvement in short-chain fatty acid metabolism and its role as a diagnostic marker for certain metabolic disorders. Its elevation serves as an indicator of specific enzymatic deficiencies, distinguishing it from other acylcarnitines that may not have such direct clinical implications .

Butyrylcarnitine is produced when the four-carbon acyl group of butyryl-coenzyme A is reversibly transferred to the hydroxyl of L-carnitine by carnitine acyltransferases [1] [2]. Endogenous L-carnitine itself arises from the lysine-derived intermediate ε-N-trimethyl-lysine through four consecutive enzymes: ε-N-trimethyl-lysine dioxygenase, 3-hydroxy-ε-N-trimethyl-lysine aldolase, 4-N-trimethylaminobutyraldehyde dehydrogenase and γ-butyrobetaine hydroxylase; all four are expressed in enterocytes, liver and kidney, providing local carnitine pools for acyl-ester formation [3] [4] [5]. Short-chain acyl-coenzyme A dehydrogenase oxidises butyryl-coenzyme A to crotonyl-coenzyme A, keeping the cytosolic butyryl-coenzyme A concentration low and driving ester formation toward butyrylcarnitine [6] [7].

Metabolic Role in Fatty Acid Oxidation

During mitochondrial β-oxidation, butyryl-coenzyme A is the characteristic four-carbon intermediate produced after two full β-oxidation cycles of long-chain substrates. Transfer of this acyl group to L-carnitine buffers the intra-mitochondrial acyl-coenzyme A/CoA ratio, prevents product inhibition of β-keto-thiolase and maintains free coenzyme A for continued fatty-acid flux [8] [9]. In disorders such as short-chain acyl-coenzyme A dehydrogenase deficiency, butyrylcarnitine accumulates and exits mitochondria, providing the biochemical hallmark (elevated C4-carnitine) detected by tandem mass spectrometry newborn screening [10] [11].

Relationship to Carnitine Metabolism

Carnitine serves as an acyl-group acceptor in three cellular pools: cytosol, peroxisomes and mitochondrial matrix [12]. The reversible action of carnitine acetyltransferase, carnitine octanoyltransferase and carnitine palmitoyltransferases equilibrates acyl moieties of varied chain length with the free carnitine reservoir [13] [2]. Butyrylcarnitine therefore reflects both short-chain fatty-acid catabolism and the size of the free-carnitine pool; low free carnitine or inhibition of γ-butyrobetaine hydroxylase reduces butyrylcarnitine generation [14].

Role in Energy Metabolism

Export of butyrylcarnitine from the mitochondrial matrix via the carnitine–acylcarnitine translocase liberates intramatrix coenzyme A, permitting sustained oxidative phosphorylation when acetyl-coenzyme A utilisation is limited [15] [16]. Circulating butyrylcarnitine rises during prolonged fasting and exercise, mirroring increased hepatic and skeletal-muscle β-oxidation rates and serving as a plasma indicator of lipid-derived adenosine-triphosphate production [16].

Interaction with Acyl-CoA Derivatives

Re-entry of butyrylcarnitine into mitochondria is catalysed by carnitine palmitoyltransferase II, regenerating butyryl-coenzyme A for completion of β-oxidation or for diversion into ketogenesis in hepatocytes [17] [18]. The equilibrium between butyryl-coenzyme A and butyrylcarnitine thus modulates the redox-linked dehydrogenase–electron-transferring-flavoprotein complex and influences electron flow to the respiratory chain [9]. In erythrocytes, a membrane-bound carnitine palmitoyltransferase utilises acylcarnitines—including butyrylcarnitine—as reservoirs of activated acyl groups for phospholipid remodelling, illustrating a CoA-sparing role outside classic energy metabolism [19].

Butyrylcarnitine in the Carnitine Shuttle System

The carnitine shuttle transfers long-chain acyl groups through two translocase steps but simultaneously exports short-chain acylcarnitines such as butyrylcarnitine to regulate matrix coenzyme A [18] [12]. Carnitine palmitoyltransferase I has negligible affinity for C4 esters, so butyrylcarnitine formed intramitochondrially exits the matrix in exchange for free carnitine transported inward, completing the shuttle cycle and linking long-chain import to short-chain efflux [8].

Tables

Table 1 – Chemical Properties of Butyrylcarnitine [1] [20]

| Property | Value |

| IUPAC name | (3R)-3-(butanoyloxy)-4-(trimethylazaniumyl)butanoate |

| Molecular formula | C₁₁H₂₁NO₄ |

| Molecular weight | 231.29 g mol⁻¹ |

| CAS number | 25576-40-3 |

| Structural class | C4-acylcarnitine |

| Stereochemistry | L-configuration (optically active) |

| Water solubility | 50 mg mL⁻¹ (216 mM) at 25 °C |

Table 2 – Key Enzymes in Carnitine and Butyrylcarnitine Metabolism [3] [4] [13] [2]

| Enzyme | EC Number | Metabolic function |

| ε-N-trimethyl-lysine dioxygenase | 1.14.11.8 | First hydroxylation step of carnitine biosynthesis |

| 3-Hydroxy-ε-N-trimethyl-lysine aldolase | 4.1.2.x | Aldolytic cleavage to trimethylaminobutyraldehyde |

| 4-N-Trimethylaminobutyraldehyde dehydrogenase | 1.2.1.47 | Oxidation to γ-butyrobetaine |

| γ-Butyrobetaine hydroxylase | 1.14.11.1 | Final step yielding L-carnitine |

| Carnitine acetyltransferase | 2.3.1.7 | Transfers acetyl and short-chain acyl groups |

| Carnitine palmitoyltransferase I | 2.3.1.21 | Forms long-chain acylcarnitines (outer membrane) |

| Carnitine palmitoyltransferase II | 2.3.1.21 | Regenerates acyl-CoA from acylcarnitines (matrix) |

Table 3 – Components Influencing Butyrylcarnitine During β-Oxidation [6] [7] [9]

| Component | Substrate specificity | Clinical significance |

| Short-chain acyl-CoA dehydrogenase | C4–C6 acyl-CoA | Deficiency elevates plasma butyrylcarnitine |

| Butyryl-CoA dehydrogenase | Butyryl-CoA → crotonyl-CoA | Controls C4 acyl-CoA pool |

| Electron-transferring flavoprotein | Accepts electrons from dehydrogenases | Links β-oxidation to oxidative phosphorylation |

| Carnitine–acylcarnitine translocase | Exchanges acylcarnitine with free carnitine | Governs efflux of butyrylcarnitine |

Table 4 – Analytical Methods for Butyrylcarnitine Detection [21] [15] [22]

Liquid Chromatography-Tandem Mass Spectrometry Methodologies

Liquid chromatography-tandem mass spectrometry represents the gold standard for butyrylcarnitine analysis, offering superior sensitivity, specificity, and quantitative capabilities compared to traditional analytical approaches [1] [2]. The technique combines the separation power of liquid chromatography with the detection specificity of tandem mass spectrometry, enabling accurate quantification of butyrylcarnitine in complex biological matrices.

Modern liquid chromatography-tandem mass spectrometry methodologies for butyrylcarnitine detection utilize electrospray ionization in positive ion mode, capitalizing on the inherent positive charge of the trimethylammonium group present in the carnitine structure [3] [4]. The fundamental analytical approach involves the formation of protonated molecular ions followed by collision-induced dissociation to generate characteristic product ions for identification and quantification.

The most widely implemented liquid chromatography-tandem mass spectrometry methods achieve detection limits ranging from 0.1 to 1.0 nanomolar for butyrylcarnitine in plasma samples [5] [6]. These methods typically employ reversed-phase chromatography using C18 columns with gradient elution systems incorporating formic acid or ammonium formate buffers to optimize ionization efficiency and peak shape [7] [8].

Comprehensive validation studies demonstrate that liquid chromatography-tandem mass spectrometry methods for butyrylcarnitine analysis exhibit excellent linearity across clinically relevant concentration ranges, with correlation coefficients exceeding 0.995 [5] [9]. Within-day precision values typically range from 1.4% to 14%, while between-day precision remains below 20% across all tested concentration levels [10].

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Applications

Ultra-high-performance liquid chromatography-tandem mass spectrometry represents an advanced analytical platform that significantly enhances the speed and resolution of butyrylcarnitine analysis compared to conventional high-performance liquid chromatography systems [2] [11]. The technology employs sub-2-micrometer particle columns operated at elevated pressures, enabling rapid separations with improved peak capacity and sensitivity.

Ultra-high-performance liquid chromatography-tandem mass spectrometry methods for butyrylcarnitine analysis typically achieve complete analytical runs within 8 to 10 minutes, representing a substantial reduction compared to conventional liquid chromatography approaches that require 12 to 22 minutes per analysis [2] [12]. This enhanced speed facilitates high-throughput analysis essential for clinical screening applications and large-scale metabolomics studies.

The superior resolution capabilities of ultra-high-performance liquid chromatography enable effective separation of butyrylcarnitine from its constitutional isomer isobutyrylcarnitine, which is critical for differential diagnosis of short-chain acyl-coenzyme A dehydrogenase deficiency versus isobutyryl-coenzyme A dehydrogenase deficiency [10] [13]. Typical separation is achieved using C18 bridged ethyl hybrid columns with 1.7-micrometer particles operated at elevated temperatures of 60 degrees Celsius.

Detection limits for butyrylcarnitine using ultra-high-performance liquid chromatography-tandem mass spectrometry methods range from 0.025 to 0.35 nanomolar, representing improved sensitivity compared to conventional liquid chromatography approaches [2] [11]. This enhanced sensitivity is particularly valuable for analyzing samples with low endogenous butyrylcarnitine concentrations or for detecting subtle metabolic perturbations in research applications.

Multiple Reaction Monitoring Strategies

Multiple reaction monitoring represents the most selective and sensitive detection mode for butyrylcarnitine analysis in tandem mass spectrometry systems [3] [14]. This technique involves the selective monitoring of specific precursor ion to product ion transitions, providing exceptional specificity for target analytes while minimizing interference from matrix components.

The primary multiple reaction monitoring transition for butyrylcarnitine analysis involves the precursor ion at mass-to-charge ratio 232.15 fragmenting to the characteristic product ion at mass-to-charge ratio 85.0 [3] [15]. This product ion corresponds to the trimethylammonium fragment that is common to all acylcarnitine species, making it a universal quantification ion for carnitine derivatives. A secondary transition monitoring the same precursor ion fragmenting to mass-to-charge ratio 173.1 is typically employed for confirmation purposes.

Optimization of multiple reaction monitoring parameters is critical for achieving maximum sensitivity and selectivity in butyrylcarnitine analysis. Collision energies ranging from 20 to 25 electron volts are typically employed for the primary quantification transition, while fragmentor voltages between 100 and 135 volts optimize precursor ion formation [16] [17]. Dwell times of 50 to 100 milliseconds per transition provide adequate data point acquisition for quantitative analysis while maintaining acceptable cycle times for chromatographic peak definition.

Advanced multiple reaction monitoring strategies incorporate scheduled acquisition windows that limit transition monitoring to specific retention time ranges, enabling simultaneous analysis of multiple acylcarnitine species without compromising sensitivity [18] [19]. This approach is particularly valuable for comprehensive acylcarnitine profiling applications where dozens of different carnitine esters require simultaneous quantification.

Chromatographic Separation Methods

Reversed-Phase Chromatography

Reversed-phase chromatography represents the predominant separation mode for butyrylcarnitine analysis, leveraging the hydrophobic interactions between the acyl chain of butyrylcarnitine and the nonpolar stationary phase [20] [7]. The separation mechanism is based on the differential partitioning of analytes between the hydrophobic stationary phase and the polar mobile phase, with retention times correlating with the hydrophobicity of the acyl chains.

The most commonly employed stationary phases for butyrylcarnitine analysis utilize octadecylsilane (C18) or octylsilane (C8) bonded to silica particles [21] [22]. C18 columns provide stronger retention and enhanced resolution for longer-chain acylcarnitines, while C8 phases offer reduced retention times and improved peak shapes for shorter-chain species like butyrylcarnitine. Column dimensions typically range from 2.1 by 50 millimeters to 2.1 by 150 millimeters, with particle sizes between 1.7 and 5 micrometers.

Mobile phase systems for reversed-phase butyrylcarnitine analysis typically employ aqueous buffers containing formic acid or ammonium formate combined with organic modifiers such as acetonitrile or methanol [7] [8]. The aqueous component concentration ranges from 50% to 95% at the beginning of the gradient, decreasing to 5% to 50% at the end to elute more hydrophobic analytes. Formic acid concentrations of 0.1% to 0.2% in both aqueous and organic phases optimize ionization efficiency while maintaining chromatographic performance.

Temperature optimization plays a crucial role in reversed-phase separations of butyrylcarnitine, with column temperatures typically maintained between 40 and 60 degrees Celsius [10] [23]. Elevated temperatures reduce mobile phase viscosity, improve mass transfer kinetics, and enhance peak shapes, particularly for polar analytes like carnitines that may exhibit poor chromatographic behavior at ambient temperatures.

Ion-Pairing Reagents in Butyrylcarnitine Analysis

Ion-pairing chromatography represents a specialized reversed-phase technique that employs charged reagents to modulate the retention and selectivity of ionic analytes like butyrylcarnitine [24] [4]. The technique involves the addition of lipophilic counter-ions to the mobile phase that form dynamic ion pairs with the permanently charged trimethylammonium group of carnitines, effectively neutralizing the charge and enhancing retention on reversed-phase stationary phases.

Heptafluorobutyric acid represents the most widely employed ion-pairing reagent for butyrylcarnitine analysis, typically used at concentrations ranging from 2 to 10 millimolar [6] [4]. The perfluorinated alkyl chain provides strong hydrophobic interactions with reversed-phase stationary phases while the carboxylate group forms stable ion pairs with the trimethylammonium moiety of carnitines. This combination results in significantly enhanced retention and improved peak shapes compared to conventional reversed-phase conditions.

Octanesulfonate and other alkanesulfonate reagents represent alternative ion-pairing agents that have demonstrated excellent performance for butyrylcarnitine analysis [24] [9]. These reagents typically require lower concentrations (0.64 to 5 millimolar) compared to heptafluorobutyric acid and may provide superior peak symmetry and resolution for certain analytical applications. The selection of optimal chain length for alkanesulfonate reagents involves balancing retention strength with peak shape considerations.

The implementation of ion-pairing chromatography requires careful optimization of mobile phase pH to ensure optimal ion-pair formation while maintaining analyte stability [24] [4]. pH values between 2.0 and 4.0 are typically employed to ensure protonation of carboxylate groups while maintaining the positive charge on the trimethylammonium moiety. Trifluoroacetic acid is commonly used as a pH modifier due to its compatibility with mass spectrometry detection and its ability to provide stable, low-conductivity background conditions.

Sequential Ion-Exchange/Reversed-Phase Chromatography

Sequential ion-exchange/reversed-phase chromatography represents an innovative analytical approach that combines the selectivity advantages of both separation modes in a single analytical run [22] [25]. This technique employs non-end-capped C8 stationary phases that retain both ion-exchange and reversed-phase characteristics, enabling unique selectivity for carnitine analysis that is not achievable with conventional separation modes.

The sequential separation mechanism involves initial retention of all carnitine species through electrostatic interactions with residual silanol groups on the stationary phase, followed by reversed-phase elution based on hydrophobic interactions with the bonded alkyl chains [22] [26]. This dual retention mechanism provides exceptional selectivity for carnitines while effectively excluding potential interferences that lack the appropriate combination of charge and hydrophobicity characteristics.

Implementation of sequential ion-exchange/reversed-phase chromatography requires specialized gradient conditions that initially promote ion-exchange interactions followed by conditions that favor reversed-phase separations [22] [27]. Typical mobile phase systems begin with high aqueous content and low organic modifier concentrations to promote electrostatic interactions, followed by increasing organic content to facilitate reversed-phase elution of individual carnitine species.

The technique demonstrates superior recovery rates for carnitine and acylcarnitine species compared to conventional reversed-phase methods, with reported values ranging from 77% to 85% across different carnitine chain lengths [22] [25]. This enhanced recovery is attributed to the reduced loss of polar carnitine species that may exhibit poor retention on conventional reversed-phase systems, particularly free carnitine and short-chain acylcarnitines like butyrylcarnitine.

Sample Preparation and Extraction Protocols

Sample preparation for butyrylcarnitine analysis requires careful consideration of the polar, zwitterionic nature of carnitines and their susceptibility to hydrolysis under certain conditions [28] [29]. The endogenous occurrence of carnitines in biological matrices necessitates extraction protocols that effectively remove proteins and matrix interferences while maintaining analyte stability and recovery.

Protein precipitation represents the most straightforward sample preparation approach for butyrylcarnitine analysis, typically employing organic solvents such as methanol or acetonitrile [5] [28]. This technique involves the addition of 3 to 10 volumes of organic solvent to plasma or serum samples, followed by vortex mixing and centrifugation to remove precipitated proteins. Recovery rates for butyrylcarnitine using protein precipitation methods typically range from 84% to 112%, with coefficients of variation below 15% across clinically relevant concentration ranges [5] [6].

Solid-phase extraction represents a more selective sample preparation approach that can significantly reduce matrix effects while concentrating analytes [22] [28]. Cation-exchange solid-phase extraction cartridges are particularly well-suited for carnitine analysis due to their ability to selectively retain positively charged trimethylammonium groups while excluding neutral and anionic matrix components. Mixed-mode cartridges combining cation-exchange and reversed-phase mechanisms provide enhanced selectivity and cleaner extracts for mass spectrometry analysis.

The implementation of solid-phase extraction protocols for butyrylcarnitine typically involves sample loading under acidic conditions to ensure protonation of carboxylate groups, followed by washing steps to remove matrix interferences, and final elution using basic conditions or high organic content mobile phases [28] [30]. Recovery rates for solid-phase extraction methods range from 77% to 105%, with the potential for significant matrix effect reduction compared to simple protein precipitation approaches [22] [9].

Advanced sample preparation protocols incorporate multiple extraction steps to achieve maximum selectivity and recovery [22] [28]. Sequential ion-exchange followed by reversed-phase solid-phase extraction represents one such approach that combines the selectivity advantages of both mechanisms. Alternative protocols employ liquid-liquid extraction using biphasic solvent systems such as methyl tert-butyl ether/methanol/water to achieve comprehensive recovery of carnitines across the full polarity range [31] [32].

Quantification Strategies

Standard Addition Method

The standard addition method represents a matrix-matched quantification approach that completely eliminates matrix effects by performing all measurements in the native sample matrix [6] [9]. This technique involves the preparation of multiple aliquots of the same sample spiked with known amounts of analyte standard, followed by linear regression analysis to determine the endogenous concentration from the x-intercept of the resulting calibration line.

Implementation of the standard addition method for butyrylcarnitine analysis typically involves the preparation of five sample aliquots, with four aliquots receiving increasing amounts of butyrylcarnitine standard and one serving as an unspiked control [6]. Standard addition levels are typically chosen to span 0.5 to 4 times the expected endogenous concentration, ensuring adequate dynamic range while maintaining linearity throughout the measurement range.

The standard addition method demonstrates exceptional accuracy for butyrylcarnitine analysis, with reported values ranging from 94% to 106% across multiple concentration levels [6] [9]. Precision values typically range from 2% to 8% coefficient of variation, representing performance comparable to or superior to external standard calibration approaches. The technique is particularly valuable for challenging matrices where significant matrix effects are anticipated or when analyzing samples with unusual composition.

A significant limitation of the standard addition method is the increased analysis time and sample consumption required compared to external calibration approaches [6]. Each sample requires five individual analyses to generate a single quantitative result, representing a five-fold increase in instrument time and sample volume requirements. This limitation restricts the practical application of the method to situations where matrix effects cannot be adequately controlled through other means.

External Deuterated Standards

External deuterated standards represent the most widely employed quantification strategy for butyrylcarnitine analysis, utilizing stable isotope-labeled analogues to compensate for matrix effects and extraction losses [17] [33]. Deuterated standards are added to samples at the beginning of the analytical process and undergo identical sample preparation and analysis procedures, providing internal standardization that accounts for variability throughout the entire analytical workflow.

The most commonly employed deuterated standard for butyrylcarnitine analysis is butyrylcarnitine-d3, which incorporates three deuterium atoms in the trimethylammonium group [17] [10]. This labeling pattern provides sufficient mass separation (3 daltons) for mass spectrometric distinction while maintaining essentially identical chemical and physical properties compared to the native analyte. Alternative labeling approaches include d9-labeled compounds with deuterium substitution throughout the trimethylammonium and adjacent methylene groups.

Quantification using external deuterated standards demonstrates excellent accuracy and precision for butyrylcarnitine analysis, with reported accuracy values ranging from 86% to 116% and precision values from 4% to 18% coefficient of variation [17] [9]. The technique effectively compensates for matrix effects, extraction losses, and instrumental variability, providing robust quantitative performance across diverse sample types and analytical conditions.

The primary limitation of external deuterated standards is their high cost and limited commercial availability for some acylcarnitine species [26] [33]. Deuterated standards must be synthesized using specialized procedures and require careful characterization to ensure purity and isotopic incorporation. Additionally, potential isotope effects may influence chromatographic behavior or mass spectrometric response, requiring careful validation to ensure quantitative accuracy.

Calibration Curve Approaches

Calibration curve approaches for butyrylcarnitine analysis employ external standards prepared in surrogate matrices to establish quantitative relationships between instrumental response and analyte concentration [26] [34]. These methods require careful selection of appropriate calibration matrices that minimize matrix effects while providing stable, reproducible analytical conditions.

Multiple-point calibration curves are typically employed for butyrylcarnitine analysis, incorporating 6 to 8 concentration levels spanning the expected analytical range [26] [30]. Calibration ranges typically extend from 0.1 to 100 micromolar for plasma applications, with lower limits of quantification ranging from 0.025 to 0.5 micromolar depending on the analytical method and matrix [33] [10]. Linear regression analysis is most commonly employed, though quadratic fitting may be necessary for extended dynamic ranges.

The selection of appropriate calibration matrices represents a critical consideration for accurate quantification of endogenous analytes like butyrylcarnitine [6] [35]. Surrogate matrices such as 4% bovine serum albumin solutions or charcoal-stripped plasma may be employed to approximate matrix effects while providing analyte-free backgrounds for calibration. Alternative approaches involve the use of standard addition protocols or background subtraction methods to account for endogenous analyte levels.

Quality control protocols for calibration curve approaches typically incorporate multiple concentration levels of quality control samples analyzed with each analytical batch [4] [34]. Acceptance criteria for calibration curves include correlation coefficients exceeding 0.995, accuracy within 15% of nominal concentrations, and precision below 15% coefficient of variation at all concentration levels. Back-calculated concentrations for calibration standards must fall within 15% of nominal values, with 20% tolerance acceptable at the lower limit of quantification.

Isomer Differentiation Challenges

Separation of Butyrylcarnitine from Isobutyrylcarnitine

The chromatographic separation of butyrylcarnitine from isobutyrylcarnitine represents one of the most critical analytical challenges in acylcarnitine analysis, as these constitutional isomers exhibit identical molecular weights and mass spectrometric fragmentation patterns [13] [10]. The structural difference between these compounds lies solely in the branching pattern of the four-carbon acyl chain, with butyrylcarnitine containing a straight-chain butyryl group while isobutyrylcarnitine contains a branched isobutyryl group.

Effective separation of these isomers requires careful optimization of chromatographic conditions to exploit subtle differences in their interactions with the stationary phase [10] [36]. Ultra-high-performance liquid chromatography using C18 bridged ethyl hybrid columns with 1.7-micrometer particles operated at 60 degrees Celsius has proven particularly effective for this separation. Gradient elution using methanol and water containing 0.1% formic acid enables baseline resolution of the isomers within a 10-minute analytical run.

The clinical significance of distinguishing butyrylcarnitine from isobutyrylcarnitine cannot be overstated, as elevated levels of these compounds indicate different metabolic disorders requiring distinct therapeutic approaches [13] [37]. Elevated butyrylcarnitine levels are characteristic of short-chain acyl-coenzyme A dehydrogenase deficiency, while elevated isobutyrylcarnitine indicates isobutyryl-coenzyme A dehydrogenase deficiency. Failure to distinguish these isomers can lead to misdiagnosis and inappropriate treatment decisions.

Validation studies for butyrylcarnitine/isobutyrylcarnitine separation demonstrate excellent analytical performance, with intra-day precision ranging from 1.4% to 14% and accuracy from 88% to 114% for both isomers [10]. Inter-day precision remains within 20% across all tested concentration levels, meeting regulatory requirements for bioanalytical method validation. The methods have been successfully applied to both plasma and dried blood spot matrices, enabling application in newborn screening and clinical diagnostic programs.

Positional Isomer Differentiation

Positional isomer differentiation in acylcarnitine analysis extends beyond the butyrylcarnitine/isobutyrylcarnitine challenge to encompass a broader range of structural isomers that may co-occur in biological samples [38] [39]. These isomers include compounds with different positions of double bonds, hydroxyl groups, or methyl branches along the acyl chain, each potentially indicating distinct metabolic pathways or disease states.

Advanced mass spectrometric techniques such as electron-activated dissociation enable the localization of specific structural features along acylcarnitine acyl chains [39]. This approach provides detailed structural information about hydroxyl group positions and methyl branching patterns that cannot be determined through conventional collision-induced dissociation methods. The technique requires high-resolution mass spectrometry instrumentation capable of precise mass measurements and controlled fragmentation conditions.

Chemical derivatization approaches such as Paternò-Büchi reactions have been employed to determine double bond positions in unsaturated acylcarnitines [39] [40]. These reactions selectively modify carbon-carbon double bonds, creating characteristic fragmentation patterns that enable precise localization of unsaturation sites. The approach requires specialized derivatization procedures and careful optimization of reaction conditions to achieve quantitative conversion and minimize side reactions.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Other CAS

Wikipedia

Use Classification

Dates

2: Roy C, Tremblay PY, Anassour-Laouan-Sidi E, Lucas M, Forest JC, Giguère Y, Ayotte P. Risk of gestational diabetes mellitus in relation to plasma concentrations of amino acids and acylcarnitines: A nested case-control study. Diabetes Res Clin Pract. 2018 Jun;140:183-190. doi: 10.1016/j.diabres.2018.03.058. Epub 2018 Apr 4. PubMed PMID: 29626588.

3: Haid M, Muschet C, Wahl S, Römisch-Margl W, Prehn C, Möller G, Adamski J. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C. J Proteome Res. 2018 Jan 5;17(1):203-211. doi: 10.1021/acs.jproteome.7b00518. Epub 2017 Nov 28. PubMed PMID: 29064256.

4: Menni C, Migaud M, Kastenmüller G, Pallister T, Zierer J, Peters A, Mohney RP, Spector TD, Bagnardi V, Gieger C, Moore SC, Valdes AM. Metabolomic Profiling of Long-Term Weight Change: Role of Oxidative Stress and Urate Levels in Weight Gain. Obesity (Silver Spring). 2017 Sep;25(9):1618-1624. doi: 10.1002/oby.21922. Epub 2017 Jul 31. PubMed PMID: 28758372; PubMed Central PMCID: PMC5601206.

5: Dessein AF, Fontaine M, Joncquel-Chevalier Curt M, Briand G, Sechter C, Mention-Mulliez K, Dobbelaere D, Douillard C, Lacour A, Redonnet-Vernhet I, Lamireau D, Barth M, Minot-Myhié MC, Kuster A, de Lonlay P, Gregersen N, Acquaviva C, Vianey-Saban C, Vamecq J. Fluxomic evidence for impaired contribution of short-chain acyl-CoA dehydrogenase to mitochondrial palmitate β-oxidation in symptomatic patients with ACADS gene susceptibility variants. Clin Chim Acta. 2017 Aug;471:101-106. doi: 10.1016/j.cca.2017.05.026. Epub 2017 May 19. PubMed PMID: 28532786.

6: Nochi Z, Olsen RKJ, Gregersen N. Short-chain acyl-CoA dehydrogenase deficiency: from gene to cell pathology and possible disease mechanisms. J Inherit Metab Dis. 2017 Sep;40(5):641-655. doi: 10.1007/s10545-017-0047-1. Epub 2017 May 17. Review. PubMed PMID: 28516284.

7: Wang CH, Cheng ML, Liu MH, Kuo LT, Shiao MS. Metabolic profile provides prognostic value better than galectin-3 in patients with heart failure. J Cardiol. 2017 Jul;70(1):92-98. doi: 10.1016/j.jjcc.2016.10.005. Epub 2017 Mar 17. PubMed PMID: 28318874.

8: Pallister T, Jackson MA, Martin TC, Glastonbury CA, Jennings A, Beaumont M, Mohney RP, Small KS, MacGregor A, Steves CJ, Cassidy A, Spector TD, Menni C, Valdes AM. Untangling the relationship between diet and visceral fat mass through blood metabolomics and gut microbiome profiling. Int J Obes (Lond). 2017 Jul;41(7):1106-1113. doi: 10.1038/ijo.2017.70. Epub 2017 Mar 15. PubMed PMID: 28293020; PubMed Central PMCID: PMC5504448.

9: An SJ, Kim SZ, Kim GH, Yoo HW, Lim HH. Compound heterozygous mutations of ACADS gene in newborn with short chain acyl-CoA dehydrogenase deficiency: case report and literatures review. Korean J Pediatr. 2016 Nov;59(Suppl 1):S45-S48. doi: 10.3345/kjp.2016.59.11.S45. Epub 2016 Nov 30. PubMed PMID: 28018444; PubMed Central PMCID: PMC5177710.

10: Xu J, Verbrugghe A, Lourenço M, Janssens GP, Liu DJ, Van de Wiele T, Eeckhaut V, Van Immerseel F, Van de Maele I, Niu Y, Bosch G, Junius G, Wuyts B, Hesta M. Does canine inflammatory bowel disease influence gut microbial profile and host metabolism? BMC Vet Res. 2016 Jun 16;12(1):114. doi: 10.1186/s12917-016-0736-2. PubMed PMID: 27306031; PubMed Central PMCID: PMC4910228.

11: Vorkas PA, Shalhoub J, Lewis MR, Spagou K, Want EJ, Nicholson JK, Davies AH, Holmes E. Metabolic Phenotypes of Carotid Atherosclerotic Plaques Relate to Stroke Risk: An Exploratory Study. Eur J Vasc Endovasc Surg. 2016 Jul;52(1):5-10. doi: 10.1016/j.ejvs.2016.01.022. Epub 2016 May 23. PubMed PMID: 27231199.

12: Bastiaansen JA, Merritt ME, Comment A. Measuring changes in substrate utilization in the myocardium in response to fasting using hyperpolarized [1-(13)C]butyrate and [1-(13)C]pyruvate. Sci Rep. 2016 May 6;6:25573. doi: 10.1038/srep25573. PubMed PMID: 27150735; PubMed Central PMCID: PMC4858671.

13: Tonin R, Caciotti A, Funghini S, Pasquini E, Mooney SD, Cai B, Proncopio E, Donati MA, Baronio F, Bettocchi I, Cassio A, Biasucci G, Bordugo A, la Marca G, Guerrini R, Morrone A. Clinical relevance of short-chain acyl-CoA dehydrogenase (SCAD) deficiency: Exploring the role of new variants including the first SCAD-disease-causing allele carrying a synonymous mutation. BBA Clin. 2016 Mar 10;5:114-9. doi: 10.1016/j.bbacli.2016.03.004. eCollection 2016 Jun. PubMed PMID: 27051597; PubMed Central PMCID: PMC4816031.

14: Jeong ES, Kim G, Moon KS, Kim YB, Oh JH, Kim HS, Jeong J, Shin JG, Kim DH. Characterization of urinary metabolites as biomarkers of colistin-induced nephrotoxicity in rats by a liquid chromatography/mass spectrometry-based metabolomics approach. Toxicol Lett. 2016 Apr 25;248:52-60. doi: 10.1016/j.toxlet.2016.02.018. Epub 2016 Mar 3. PubMed PMID: 26947560.

15: Pannkuk EL, Laiakis EC, Authier S, Wong K, Fornace AJ Jr. Targeted Metabolomics of Nonhuman Primate Serum after Exposure to Ionizing Radiation: Potential Tools for High-throughput Biodosimetry. RSC Adv. 2016;6(56):51192-51202. doi: 10.1039/C6RA07757A. Epub 2016 May 20. PubMed PMID: 28367319; PubMed Central PMCID: PMC5373493.

16: Lampret BR, Murko S, Debeljak M, Tansek MZ, Fister P, Battelino T. A case report of short-chain acyl-CoA dehydrogenase deficiency (SCADD). Biochem Med (Zagreb). 2015 Jun 5;25(2):279-84. doi: 10.11613/BM.2015.029. eCollection 2015. PubMed PMID: 26110041; PubMed Central PMCID: PMC4470102.

17: Butte NF, Liu Y, Zakeri IF, Mohney RP, Mehta N, Voruganti VS, Göring H, Cole SA, Comuzzie AG. Global metabolomic profiling targeting childhood obesity in the Hispanic population. Am J Clin Nutr. 2015 Aug;102(2):256-67. doi: 10.3945/ajcn.115.111872. Epub 2015 Jun 17. PubMed PMID: 26085512; PubMed Central PMCID: PMC4515872.

18: Haack TB, Jackson CB, Murayama K, Kremer LS, Schaller A, Kotzaeridou U, de Vries MC, Schottmann G, Santra S, Büchner B, Wieland T, Graf E, Freisinger P, Eggimann S, Ohtake A, Okazaki Y, Kohda M, Kishita Y, Tokuzawa Y, Sauer S, Memari Y, Kolb-Kokocinski A, Durbin R, Hasselmann O, Cremer K, Albrecht B, Wieczorek D, Engels H, Hahn D, Zink AM, Alston CL, Taylor RW, Rodenburg RJ, Trollmann R, Sperl W, Strom TM, Hoffmann GF, Mayr JA, Meitinger T, Bolognini R, Schuelke M, Nuoffer JM, Kölker S, Prokisch H, Klopstock T. Deficiency of ECHS1 causes mitochondrial encephalopathy with cardiac involvement. Ann Clin Transl Neurol. 2015 May;2(5):492-509. doi: 10.1002/acn3.189. Epub 2015 Mar 13. PubMed PMID: 26000322; PubMed Central PMCID: PMC4435704.

19: Cheng ML, Wang CH, Shiao MS, Liu MH, Huang YY, Huang CY, Mao CT, Lin JF, Ho HY, Yang NI. Metabolic disturbances identified in plasma are associated with outcomes in patients with heart failure: diagnostic and prognostic value of metabolomics. J Am Coll Cardiol. 2015 Apr 21;65(15):1509-20. doi: 10.1016/j.jacc.2015.02.018. PubMed PMID: 25881932.

20: Shao Y, Zhu B, Zheng R, Zhao X, Yin P, Lu X, Jiao B, Xu G, Yao Z. Development of urinary pseudotargeted LC-MS-based metabolomics method and its application in hepatocellular carcinoma biomarker discovery. J Proteome Res. 2015 Feb 6;14(2):906-16. doi: 10.1021/pr500973d. Epub 2014 Dec 17. PubMed PMID: 25483141.